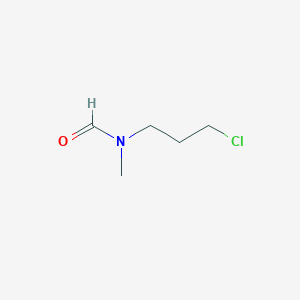

N-(3-Chloropropyl)-N-methylformamide

CAS No.: 4172-04-7

Cat. No.: VC18979736

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4172-04-7 |

|---|---|

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 g/mol |

| IUPAC Name | N-(3-chloropropyl)-N-methylformamide |

| Standard InChI | InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |

| Standard InChI Key | PSSHCDKLHDMLPC-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCCCl)C=O |

Introduction

Chemical Identity and Structural Characteristics

N-(3-Chloropropyl)-N-methylformamide belongs to the class of formamides, organic compounds characterized by the functional group . Its IUPAC name derives from the substitution pattern on the nitrogen atom: a methyl group and a 3-chloropropyl chain. The compound’s structural formula is:

Key identifiers include:

The chlorine atom at the terminal position of the propyl chain confers electrophilic character, making the compound susceptible to nucleophilic attack .

Physicochemical Properties

Experimental data from spectroscopic and chromatographic analyses reveal the following properties :

| Property | Value |

|---|---|

| Density | 1.067 g/cm³ |

| Boiling Point | 255°C at 760 mmHg |

| Refractive Index | 1.447 |

| Flash Point | 108°C |

| Vapor Pressure | 0.0167 mmHg at 25°C |

| Molecular Weight | 135.59 g/mol |

The compound’s relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, favoring its use in prolonged synthetic procedures .

Synthesis and Manufacturing

Industrial synthesis of N-(3-Chloropropyl)-N-methylformamide typically involves the reaction of N-methylformamide with 1-chloro-3-iodopropane under controlled conditions. Alternative routes include:

-

Aminolysis of Esters: Reaction of methyl chloroformate with N-methyl-3-chloropropylamine.

-

Reductive Alkylation: Catalytic hydrogenation of nitriles in the presence of formaldehyde and hydrochloric acid.

Critical parameters for optimizing yield and purity include:

-

Temperature: 50–80°C

-

Pressure: 1–3 atm

-

Catalyst: Palladium on carbon (for reductive methods)

The chlorine atom’s position ensures regioselectivity in subsequent reactions, a feature exploited in multi-step syntheses .

Reactivity and Mechanistic Insights

The compound’s reactivity centers on the electrophilic chlorine atom and the amide carbonyl group. Key reaction pathways include:

Nucleophilic Substitution

The chloropropyl group undergoes displacement with nucleophiles (e.g., amines, alkoxides) to yield secondary amines or ethers:

This reaction is pivotal in synthesizing β-amino alcohols and heterocyclic compounds .

Hydrolysis

Under acidic or basic conditions, the formamide group hydrolyzes to form carboxylic acids or amines:

Controlled hydrolysis enables the production of N-methyl-3-chloropropylamine, a precursor to antidepressants and antihistamines .

Industrial and Pharmaceutical Applications

N-(3-Chloropropyl)-N-methylformamide’s dual functionality supports its role in:

Agrochemical Synthesis

-

Herbicides: Intermediate in the production of chloroacetamide herbicides targeting weed lipid biosynthesis.

-

Insecticides: Building block for neonicotinoid analogs with modified side chains for enhanced insect selectivity.

Pharmaceutical Intermediates

-

Antipsychotics: Key precursor in the synthesis of risperidone and paliperidone via reductive amination .

-

Anticancer Agents: Used to functionalize platinum(II) complexes for improved tumor targeting.

Comparative Analysis with Structural Analogs

Compared to 3-chloro-N-methylpropan-1-amine (CAS 65232-62-4), N-(3-Chloropropyl)-N-methylformamide exhibits:

-

Lower Basicity: Due to the electron-withdrawing formamide group ( vs. for the amine) .

-

Enhanced Solubility: Miscibility in polar aprotic solvents (e.g., DMF, DMSO) vs. limited solubility of the amine in water .

These differences dictate divergent applications in synthesis, with the formamide preferred for reactions requiring controlled nucleophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume